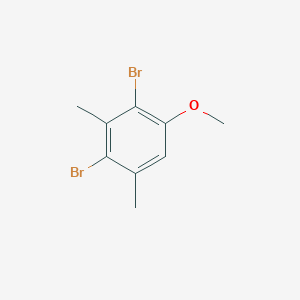
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is a chemical compound that belongs to the family of halogenated aromatic hydrocarbons. It is commonly known as 2,4-dibromo-3,5-dimethoxytoluene or DBDMT. This compound has several applications in scientific research, including organic synthesis and material science.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is not well understood. However, it is believed to act as a halogenated aromatic hydrocarbon, which can interact with biological molecules such as proteins and nucleic acids.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene are not well studied. However, it is known to have toxic effects on aquatic organisms, and it is classified as a hazardous substance by several regulatory agencies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene in lab experiments include its availability, low cost, and ease of synthesis. However, its toxic effects on aquatic organisms and lack of well-established mechanism of action limit its use in biological studies.
Direcciones Futuras
There are several future directions for the use of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene in scientific research. One potential application is in the synthesis of new organic compounds with biological activity. It can also be used in the development of new materials, including liquid crystals and polymers. Additionally, further studies are needed to understand its mechanism of action and potential toxicity to humans and other organisms.
In conclusion, 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is a chemical compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential in scientific research.
Métodos De Síntesis
The synthesis of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene can be achieved through the bromination of 3,5-dimethoxytoluene using bromine and a catalyst such as iron (III) bromide. The reaction takes place at room temperature and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene has been used in various scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. It has also been used in material science research, including the synthesis of liquid crystals and polymers.
Propiedades
Número CAS |
83385-81-3 |
|---|---|
Nombre del producto |
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene |
Fórmula molecular |
C9H10Br2O |
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
2,4-dibromo-1-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10Br2O/c1-5-4-7(12-3)9(11)6(2)8(5)10/h4H,1-3H3 |
Clave InChI |
KTCIMCOZFMPVQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Br)C)Br)OC |
SMILES canónico |
CC1=CC(=C(C(=C1Br)C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



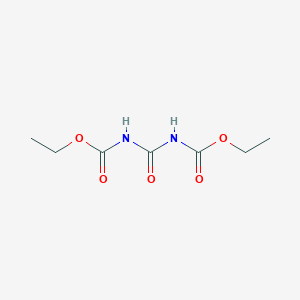
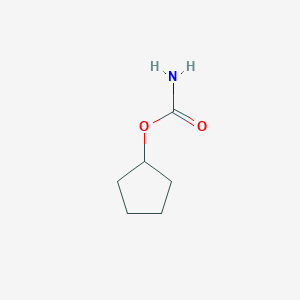
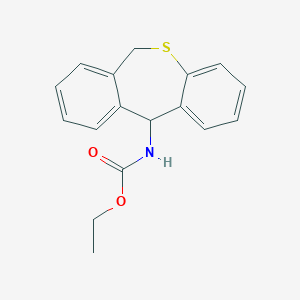
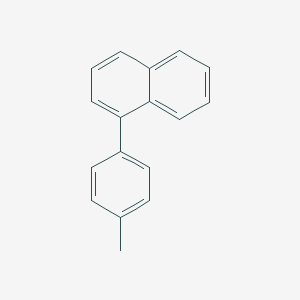
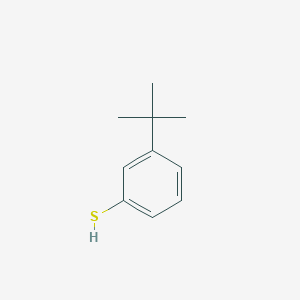
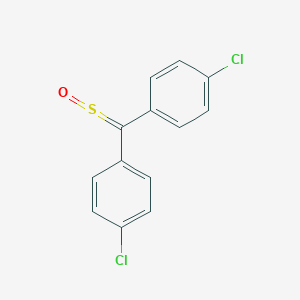
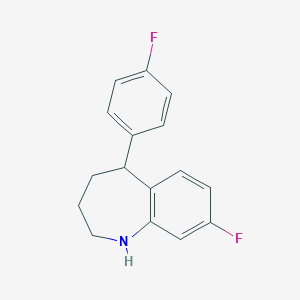
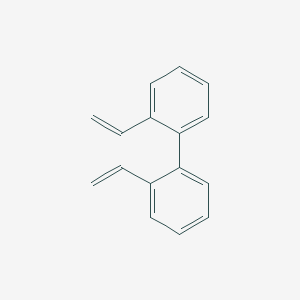
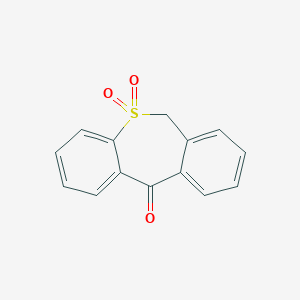

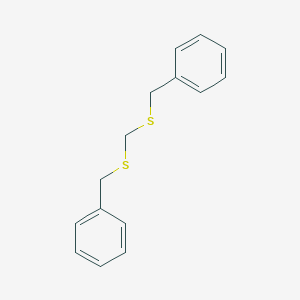
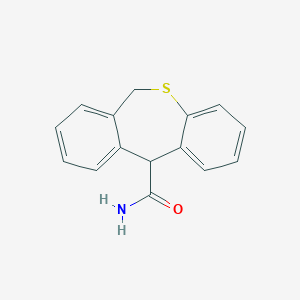
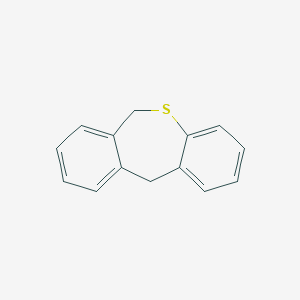
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)